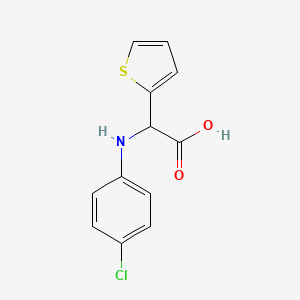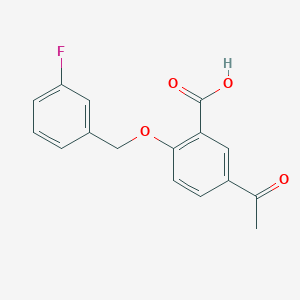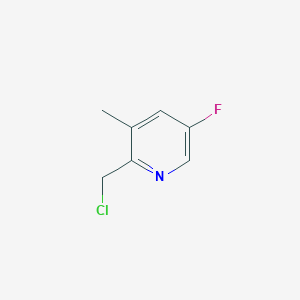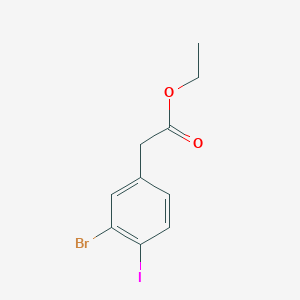
Ethyl 3-Bromo-4-iodophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromo-4-iodophenyl)acetate is an organic compound with the molecular formula C10H10BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-4-iodophenyl)acetate typically involves the esterification of 2-(3-bromo-4-iodophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-(3-bromo-4-iodophenyl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-bromo-4-iodophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. Conversely, the ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with various aryl or alkyl groups in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are used in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetic acid derivatives.
Oxidation and Reduction Reactions: Products include the corresponding alcohols or carboxylic acids.
Coupling Reactions: Products include various aryl or alkyl-substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromo-4-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through substitution reactions, enabling the study of biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-bromo-4-iodophenyl)acetate depends on the specific reaction it undergoes. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the phenyl ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the phenyl ring and the boronic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-bromo-4-iodophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)acetate: This compound lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Ethyl 2-(3-chloro-4-iodophenyl)acetate: The presence of a chlorine atom instead of bromine can lead to different reactivity and selectivity in chemical reactions.
Ethyl 2-(3-bromo-4-fluorophenyl)acetate: The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity.
Ethyl 2-(3-bromo-4-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability, making it a versatile compound in organic synthesis.
Eigenschaften
Molekularformel |
C10H10BrIO2 |
|---|---|
Molekulargewicht |
368.99 g/mol |
IUPAC-Name |
ethyl 2-(3-bromo-4-iodophenyl)acetate |
InChI |
InChI=1S/C10H10BrIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
ZGXZMDLTWIQYGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(C=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)

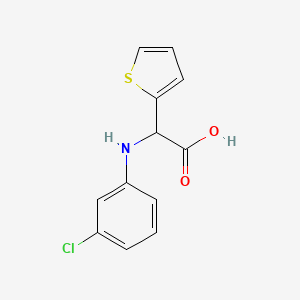
![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
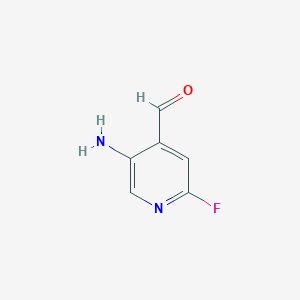
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)

